molecular formula C13H14F3NO4 B1452018 3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate CAS No. 1198416-92-0

3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate

Cat. No.: B1452018
CAS No.: 1198416-92-0
M. Wt: 305.25 g/mol
InChI Key: KAOIKDIXYSSMQU-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate is a useful research compound. Its molecular formula is C13H14F3NO4 and its molecular weight is 305.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

oxalic acid;3-[4-(trifluoromethyl)phenyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N.C2H2O4/c12-11(13,14)10-3-1-8(2-4-10)9-5-6-15-7-9;3-1(4)2(5)6/h1-4,9,15H,5-7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOIKDIXYSSMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198416-92-0
Record name Pyrrolidine, 3-[4-(trifluoromethyl)phenyl]-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198416-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Combination of a Privileged Scaffold and a Bioactive Moiety

In the landscape of modern medicinal chemistry, the rational design of novel therapeutic agents often hinges on the strategic combination of well-established pharmacophores with functional groups that enhance biological activity and optimize pharmacokinetic properties. 3-(4-Trifluoromethylphenyl)pyrrolidine oxalate, identified by the CAS number 1198416-92-0 , represents a prime example of such a synergistic pairing. This molecule unites the privileged pyrrolidine scaffold, a five-membered saturated nitrogen heterocycle prevalent in numerous FDA-approved drugs, with the 4-trifluoromethylphenyl group, a moiety known to significantly improve metabolic stability and binding affinity.[1][2] This guide provides a comprehensive technical overview of 3-(4-Trifluoromethylphenyl)pyrrolidine oxalate, covering its synthesis, characterization, and its burgeoning role in drug discovery.

Physicochemical Properties and Identification

PropertyValueSource
CAS Number 1198416-92-0Internal Verification
Molecular Formula C₁₃H₁₄F₃NO₄N/A
Molecular Weight 305.25 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in water and polar organic solventsN/A

The Architectural Advantage: Deconstructing the Molecular Framework

The therapeutic potential of 3-(4-Trifluoromethylphenyl)pyrrolidine oxalate stems from the distinct contributions of its two core components: the pyrrolidine ring and the trifluoromethylphenyl group.

The Pyrrolidine Scaffold: A Foundation for Bioactivity

The pyrrolidine ring is a cornerstone in drug design, valued for its ability to introduce three-dimensionality into molecular structures.[1] This non-planar, sp³-hybridized system allows for a more comprehensive exploration of the target's binding pocket compared to flat, aromatic systems.[1] The nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with biological targets.[1] Furthermore, the stereogenic center at the 3-position of the pyrrolidine ring allows for the synthesis of enantiomerically pure compounds, a critical aspect in modern drug development to enhance target specificity and reduce off-target effects.[1]

The Trifluoromethylphenyl Group: Enhancing Drug-like Properties

The incorporation of a trifluoromethyl (-CF₃) group onto a phenyl ring is a widely employed strategy in medicinal chemistry to enhance a molecule's drug-like properties. The strong electron-withdrawing nature of the -CF₃ group can significantly influence the acidity or basicity of nearby functional groups, thereby modulating binding interactions.[3][4] Moreover, the -CF₃ group is known to increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[3] Perhaps most importantly, the trifluoromethyl group can block sites of metabolic oxidation, leading to increased metabolic stability and a longer in vivo half-life.[3]

Synthesis and Characterization: A Pathway to a Key Intermediate

General Synthetic Workflow

Synthesis_Workflow Starting_Materials 4-Bromobenzotrifluoride & Pyrrolidine-3-one derivative Coupling_Reaction Palladium-catalyzed Buchwald-Hartwig Amination Starting_Materials->Coupling_Reaction Intermediate_1 N-(4-(Trifluoromethyl)phenyl) pyrrolidin-3-one Coupling_Reaction->Intermediate_1 Reduction Reductive Amination or Hydride Reduction Intermediate_1->Reduction Free_Base 3-(4-(Trifluoromethyl)phenyl) pyrrolidine Reduction->Free_Base Salt_Formation Treatment with Oxalic Acid Free_Base->Salt_Formation Final_Product 3-(4-(Trifluoromethyl)phenyl) pyrrolidine oxalate Salt_Formation->Final_Product Drug_Discovery_Workflow cluster_0 Library Synthesis cluster_1 Screening and Optimization cluster_2 Preclinical Development Start 3-(4-Trifluoromethylphenyl) pyrrolidine oxalate Derivatization Functionalization of Pyrrolidine Nitrogen Start->Derivatization Library Library of Novel Compounds Derivatization->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro In Vitro ADME/Tox Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy and Safety In_Vitro->In_Vivo Candidate Drug Candidate Selection In_Vivo->Candidate

Caption: A typical drug discovery workflow starting with 3-(4-Trifluoromethylphenyl)pyrrolidine oxalate.

Conclusion and Future Perspectives

3-(4-Trifluoromethylphenyl)pyrrolidine oxalate is a strategically designed molecule that holds significant promise as a building block in drug discovery. Its combination of a privileged pyrrolidine scaffold with a metabolically robust trifluoromethylphenyl group provides a solid foundation for the development of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. As the demand for more effective and safer drugs continues to grow, the utility of such well-conceived chemical starting points will undoubtedly increase, paving the way for the next generation of medicines.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249924. Available at: [Link]

  • PrepChem. Preparation of pyrrolidine. Available at: [Link]

  • PubChem. Tetflupyrolimet. Available at: [Link]

  • Mehta, A., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1168. Available at: [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available at: [Link]

  • Wikipedia. Tetflupyrolimet. Available at: [Link]

  • University of Hertfordshire. Tetflupyrolimet. Available at: [Link]

  • MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Available at: [Link]

  • Google Patents. A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).
  • precisionFDA. TETFLUPYROLIMET. Available at: [Link]

  • gsrs. TETFLUPYROLIMET. Available at: [Link]

  • PubMed Central. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Available at: [Link]

  • PubChem. Oxyfluorfen. Available at: [Link]

Sources

The Strategic Incorporation of Trifluoromethylated Pyrrolidine Scaffolds in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The deliberate introduction of fluorine-containing moieties has become a cornerstone of contemporary drug design, with the trifluoromethyl (CF3) group standing out for its profound impact on molecular properties. This technical guide provides an in-depth exploration of trifluoromethyl-substituted pyrrolidine scaffolds, a privileged structural motif in medicinal chemistry. We will dissect the fundamental physicochemical contributions of the CF3 group, delve into robust synthetic strategies for accessing these valuable scaffolds, and highlight their successful application in the development of therapeutic agents. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique advantages of trifluoromethylated pyrrolidines in their discovery programs.

The Power of Trifluoromethylation in Drug Design

The strategic incorporation of the trifluoromethyl group into drug candidates is a widely employed tactic to enhance their pharmacological profile.[1][2][3] The unique electronic properties of the CF3 group, a strong electron-withdrawing moiety, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[1][3][4]

Key Physicochemical Impacts of the Trifluoromethyl Group:

  • Enhanced Lipophilicity: The CF3 group is highly lipophilic, which can improve a drug's ability to cross cellular membranes and biological barriers like the blood-brain barrier.[1][3][4] This enhanced permeability is often crucial for reaching the site of action.

  • Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF3 group exceptionally resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[3][4] This can lead to a longer drug half-life and reduced dosing frequency.[3]

  • Modulation of pKa: The strong electron-withdrawing nature of the CF3 group can lower the pKa of nearby basic functional groups, such as the nitrogen atom in the pyrrolidine ring. This can influence the ionization state of the molecule at physiological pH, affecting its solubility, permeability, and target engagement.

  • Enhanced Binding Affinity: The CF3 group can participate in favorable interactions with biological targets, including dipole-dipole, ion-dipole, and orthogonal multipolar interactions.[1] These interactions can lead to increased binding affinity and potency. Furthermore, its steric bulk, larger than a methyl group, can promote a specific conformation that is optimal for binding.[1]

  • Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for other chemical groups, such as the methyl or chloro groups, and even the nitro group in certain contexts.[4][5][6] This substitution can maintain or improve biological activity while favorably altering other properties like metabolic stability.[5][6]

PropertyImpact of Trifluoromethyl SubstitutionReference
Lipophilicity (logP) Generally Increased[1][3][4]
Metabolic Stability Significantly Increased[3][4]
pKa of Pyrrolidine Nitrogen Decreased (more acidic)[2]
Binding Affinity Often Enhanced[1][3]
Permeability Can be Improved[1][4]

Synthetic Strategies for Accessing Trifluoromethyl-Substituted Pyrrolidine Scaffolds

The construction of trifluoromethyl-substituted pyrrolidines has been an area of active research, leading to the development of several elegant and efficient synthetic methodologies. A key challenge lies in the stereocontrolled introduction of the CF3 group and the formation of the pyrrolidine ring.

Asymmetric [3+2] Cycloaddition Reactions

A powerful and widely utilized strategy for the enantioselective synthesis of highly functionalized trifluoromethyl-pyrrolidines is the [3+2] cycloaddition reaction.[7] This approach involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).

One notable example is the organocatalytic domino Michael/Mannich reaction.[7] This method provides a concise route to highly functionalized pyrrolidines bearing a trifluoromethyl group with excellent control over stereochemistry.

Experimental Protocol: Organocatalytic Asymmetric Synthesis of a Trifluoromethyl-Substituted Pyrrolidine

This protocol is adapted from the work of Wang et al. and describes a domino Michael/Mannich [3+2] cycloaddition.[7]

Materials:

  • β-Trifluoromethylated α,β-unsaturated ketone (1.0 equiv)

  • Malononitrile (1.2 equiv)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst, 10 mol%)

  • Toluene (solvent)

  • Sodium bicarbonate (for workup)

  • Magnesium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the β-trifluoromethylated α,β-unsaturated ketone in toluene at room temperature, add malononitrile.

  • Add the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired highly functionalized trifluoromethyl-substituted pyrrolidine.

Self-Validation: The stereoselectivity of this reaction is a key validation point. The enantiomeric excess (ee) and diastereomeric ratio (dr) of the product should be determined using chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, respectively. High yields and excellent stereoselectivities are indicative of a successful protocol.[7]

Catalytic Asymmetric Michael Addition/Reductive Cyclization

Another robust approach involves a formal (3+2) annulation strategy that begins with an organocatalytic asymmetric Michael addition of a 1,1,1-trifluoromethylketone to a nitroolefin.[8][9][10] This is followed by a diastereoselective reductive cyclization to furnish the trisubstituted 2-trifluoromethyl pyrrolidine.[8][9][10] This method allows for the creation of three contiguous stereocenters with high levels of control.[8][9]

Synthetic_Workflow cluster_start Starting Materials cluster_reaction1 Asymmetric Michael Addition cluster_reaction2 Reductive Cyclization Trifluoromethyl\nKetone Trifluoromethyl Ketone Michael_Adduct Michael_Adduct Trifluoromethyl\nKetone->Michael_Adduct Organocatalyst Nitroolefin Nitroolefin Nitroolefin->Michael_Adduct Pyrrolidine_Scaffold Pyrrolidine_Scaffold Michael_Adduct->Pyrrolidine_Scaffold Reducing Agent (e.g., H2, Pd/C) Organocatalyst Organocatalyst Reducing_Agent Reducing_Agent

Caption: Catalytic Asymmetric Michael Addition/Reductive Cyclization Workflow.

Applications in Medicinal Chemistry: Case Studies

The unique properties conferred by the trifluoromethyl group have made trifluoromethyl-substituted pyrrolidines attractive scaffolds in various therapeutic areas.

Central Nervous System (CNS) Disorders

The ability of the CF3 group to enhance lipophilicity and metabolic stability makes these scaffolds particularly well-suited for CNS drug discovery, where penetration of the blood-brain barrier is a major challenge.[4] Pyrrolidine-based structures are prevalent in CNS-active compounds.[11][12] For instance, derivatives of 3-substituted pyrrolidine-2,5-diones have been investigated for their anticonvulsant activity, with trifluoromethylphenylpiperazine moieties showing significant efficacy in certain models.[11]

CNS_Pathway CF3_Pyrrolidine_Drug CF3-Pyrrolidine Drug Candidate BBB Blood-Brain Barrier CF3_Pyrrolidine_Drug->BBB Increased Lipophilicity & Stability CNS_Target CNS Target (e.g., Receptor, Enzyme) BBB->CNS_Target Penetration Therapeutic_Effect Therapeutic Effect (e.g., Anticonvulsant Activity) CNS_Target->Therapeutic_Effect Modulation of Neuronal Activity

Caption: Role of CF3-Pyrrolidines in CNS Drug Action.

Oncology

In oncology, trifluoromethylated compounds have shown promise as inhibitors of various kinases and other cancer-related targets.[13][14] The pyrrolidine scaffold can provide a three-dimensional framework that allows for precise orientation of substituents to interact with the target protein's binding site.[11][15] The enhanced metabolic stability imparted by the CF3 group is also highly advantageous in developing long-acting anticancer agents.[3] For example, pyrrolidine sulfonamide derivatives with trifluorophenyl substitutions have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target with implications in both diabetes and cancer.[16][17]

Future Perspectives

The continued exploration of novel synthetic methodologies to access diverse trifluoromethyl-substituted pyrrolidine scaffolds with precise stereochemical control will undoubtedly fuel further advancements in drug discovery. The development of direct C-H trifluoromethylation techniques for late-stage functionalization of complex pyrrolidine-containing molecules is a particularly exciting frontier.[18] As our understanding of the intricate interplay between the trifluoromethyl group and biological systems deepens, we can anticipate the emergence of a new generation of highly effective and safer medicines built upon this remarkable fluorinated scaffold.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cycliz
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
  • Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization.
  • Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition.
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.
  • The Role of Trifluoromethyl Groups in Enhancing Drug Efficacy. [No specific source name found].
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Trisubstituted 2-trifluoromethyl pyrrolidines via catalytic asymmetric Michael addition/reductive cycliz
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [No specific source name found].
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [No specific source name found].
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [No specific source name found].
  • Assessment of the relevance of scaffolds to CNS drug discovery. A) The...
  • Innate C-H trifluoromethyl
  • Recent insights about pyrrolidine core skeletons in pharmacology. PMC.
  • Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. PMC - NIH.
  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.

Sources

Molecular weight and formula of 3-[4-(Trifluoromethyl)phenyl]pyrrolidine

[1][2]

Executive Summary

3-[4-(Trifluoromethyl)phenyl]pyrrolidine is a high-value heterocyclic scaffold extensively utilized in medicinal chemistry and agrochemical development. Characterized by a pyrrolidine ring substituted at the C3 position with a para-trifluoromethylphenyl group, this molecule serves as a critical pharmacophore in the design of Central Nervous System (CNS) agents, particularly monoamine transporter inhibitors and sigma receptor ligands. The trifluoromethyl (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The molecule exists primarily as a chiral entity, though it is often synthesized as a racemate in early-stage discovery. The hydrochloride salt is the preferred form for storage and handling due to the hygroscopic nature of the free base.

Table 1: Chemical Specifications
PropertySpecification
IUPAC Name 3-[4-(Trifluoromethyl)phenyl]pyrrolidine
Common Name 3-(4-TFMP)-Pyrrolidine
CAS No.[1][2][3][4][5][6] (Free Base) 1000198-76-3
CAS No. (HCl Salt) 1095545-12-2
Molecular Formula

Molecular Weight 215.22 g/mol (Free Base); ~251.68 g/mol (HCl)
SMILES FC(F)(F)C1=CC=C(C2CNCC2)C=C1
Appearance Colorless to pale yellow oil (Free Base); White solid (HCl)
Table 2: Calculated Physicochemical Properties
ParameterValueSignificance
cLogP ~2.6 - 2.9Indicates good lipophilicity; suitable for CNS penetration.
pKa (Conj. Acid) ~9.5Typical for secondary aliphatic amines; ionized at physiological pH.
TPSA 12.0 ŲLow polar surface area favors membrane permeability.
Rotatable Bonds 2Low flexibility suggests favorable entropy of binding.

Synthetic Methodology: [3+2] Cycloaddition Route

The most robust and scalable synthesis for 3-arylpyrrolidines involves the 1,3-dipolar cycloaddition of azomethine ylides to styrene derivatives. This method allows for the construction of the pyrrolidine core with high regioselectivity.[7][8]

Core Reaction Mechanism
  • Ylide Formation: N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine generates a non-stabilized azomethine ylide in situ upon treatment with a catalytic acid (e.g., TFA) or fluoride source.

  • Cycloaddition: The ylide undergoes a [3+2] cycloaddition with 4-(trifluoromethyl)styrene.

  • Deprotection: The N-benzyl group is removed via hydrogenolysis or chloroformate-mediated cleavage to yield the secondary amine.

Experimental Protocol (Step-by-Step)

Step 1: Cycloaddition (N-Benzyl Protection)

  • Reagents: 4-(Trifluoromethyl)styrene (1.0 eq), N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.2 eq), TFA (0.1 eq).

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Procedure:

    • Dissolve 4-(trifluoromethyl)styrene in anhydrous DCM under

      
       atmosphere.
      
    • Add the silylmethylamine precursor dropwise at 0°C.

    • Add catalytic TFA (trifluoroacetic acid) slowly to initiate ylide formation.

    • Allow the reaction to warm to room temperature and stir for 12–18 hours.

    • Workup: Quench with saturated

      
      , extract with DCM, and concentrate. Purify via flash chromatography (Hexane/EtOAc) to isolate 1-benzyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine.
      

Step 2: N-Debenzylation

  • Reagents: 1-Chloroethyl chloroformate (ACE-Cl), Methanol.

  • Procedure:

    • Dissolve the intermediate in 1,2-dichloroethane (DCE).

    • Add ACE-Cl (1.5 eq) at 0°C, then reflux for 2 hours.

    • Concentrate the solvent to remove the benzyl chloride byproduct.

    • Redissolve the residue in Methanol and reflux for 1 hour (methanolysis of the carbamate).

    • Isolation: Concentrate and recrystallize the HCl salt from Ethanol/Ether.

Workflow Visualization

Synthesis_WorkflowStyrene4-(Trifluoromethyl)styrene(Starting Material)Intermediate1-Benzyl-3-[4-(CF3)Ph]pyrrolidine(Cycloadduct)Styrene->Intermediate[3+2] Cycloaddition(TFA cat.)YlideAzomethine Ylide(In Situ Generated)Ylide->IntermediateTarget3-[4-(Trifluoromethyl)phenyl]pyrrolidine(Target Molecule)Intermediate->TargetDeprotectionACE_ClACE-Cl / MeOH(Dealkylation)ACE_Cl->Target

Figure 1: Synthetic workflow via 1,3-dipolar cycloaddition of azomethine ylides.

Medicinal Chemistry Applications

The 3-phenylpyrrolidine scaffold is a "privileged structure" in neuropharmacology. The addition of the para-trifluoromethyl group modulates the physicochemical profile to enhance drug-like properties.

Structure-Activity Relationship (SAR) Logic
  • Bioisosterism (

    
    ):  The trifluoromethyl group is highly lipophilic and electron-withdrawing. It resists metabolic oxidation (blocking the para-position from CYP450 attack) and increases the half-life of the molecule.
    
  • Basic Nitrogen: The secondary amine at the pyrrolidine core is essential for ionic bonding with Aspartate residues (e.g., Asp98 in hSERT) in monoamine transporters.

  • Chirality: The (S)- and (R)-enantiomers often exhibit distinct biological profiles. For instance, in many 3-phenylpyrrolidine analogs, one enantiomer may favor the Dopamine Transporter (DAT) while the other favors the Norepinephrine Transporter (NET).

Pharmacophore Mapping

PharmacophoreN_AtomPyrrolidine Nitrogen(Cationic Center)Ph_RingPhenyl Ring(Pi-Pi Stacking)N_Atom->Ph_Ring3-Position LinkerReceptorTarget Protein Pocket(SERT/DAT/NET)N_Atom->ReceptorIonic Bond (Asp)CF3CF3 Group(Lipophilic/Metabolic Shield)Ph_Ring->CF3Ph_Ring->ReceptorHydrophobic InteractionCF3->ReceptorHalogen Bond / Steric Fit

Figure 2: Pharmacophore interactions of the scaffold with monoamine transporter binding sites.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: The hydrochloride salt is stable at room temperature but should be stored in a desiccator. The free base is sensitive to

    
     (carbamate formation) and oxidation; store under inert gas at -20°C.
    
  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood during synthesis, particularly when handling ACE-Cl or trifluoroacetic acid.

References

  • Synthesis of 3-Arylpyrrolidines via Azomethine Ylides

    • Title: Synthesis of bioactive fluoropyrrolidines via copper(I)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides.[9][7][8]

    • Source: Chemical Science, 2022.[8]

    • URL:[Link]

  • Chemical Identity & CAS Data

    • Title: 3-(4-(Trifluoromethyl)phenyl)pyrrolidine (Compound Summary).[1][2]

    • Source: PubChem / AaronChem / ChemicalBook.
    • URL:[Link] (Search by CAS 1000198-76-4)

  • Medicinal Chemistry Context

    • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[8]

    • Source: Topics in Current Chemistry, 2021.
    • URL:[Link]

Methodological & Application

Reductive amination reactions with 3-arylpyrrolidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Reductive Amination for 3-Arylpyrrolidine Scaffolds in Drug Discovery

Executive Summary

The 3-arylpyrrolidine motif is a "privileged scaffold" in medicinal chemistry, serving as the core architecture for numerous SNRIs (e.g., Desvenlafaxine analogs), analgesics, and


-adrenergic agonists. However, the functionalization of the pyrrolidine nitrogen via reductive amination presents unique challenges due to the conformational flexibility and steric bulk of the C3-aryl substituent.

This guide provides optimized protocols for coupling 3-arylpyrrolidines with carbonyl electrophiles. We prioritize the Sodium Triacetoxyborohydride (STAB) method for its selectivity and safety profile, while providing a Titanium(IV) Isopropoxide alternative for sterically hindered substrates.

Mechanistic Insight & Challenges

Reductive amination proceeds via the formation of a carbinolamine (hemiaminal) intermediate, followed by dehydration to an iminium ion, which is subsequently reduced to the amine.[1]

The 3-Arylpyrrolidine Challenge: Unlike simple secondary amines (e.g., diethylamine), 3-arylpyrrolidines possess a chiral center at C3. The aryl group creates a "floppy" steric environment. In the endo-conformation, the aryl ring can shield the nitrogen lone pair, retarding the initial nucleophilic attack on the carbonyl. Furthermore, if the electrophile (ketone) is also hindered, the equilibrium shifts back toward the starting materials, stalling iminium formation.

Figure 1: Reaction Mechanism & Critical Control Points

The following pathway illustrates the stepwise conversion and where specific reagents exert control.

G Start 3-Arylpyrrolidine + Carbonyl Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Rate Limiting) Hemiaminal->Iminium -H2O (Equilibrium) Product N-Alkylated Product Iminium->Product Reduction Acid Acetic Acid (Catalyst) Acid->Hemiaminal Protonation Reductant NaBH(OAc)3 (Hydride Source) Reductant->Iminium Hydride Transfer

Caption: The acid catalyst accelerates the dehydration step (Hemiaminal


 Iminium), which is often the bottleneck for hindered amines. STAB selectively reduces the Iminium ion, not the Carbonyl.

Reagent Selection Guide

Selection of the reducing agent is the single most critical variable. We compare the three industry standards below.

FeatureSodium Triacetoxyborohydride (STAB) Sodium Cyanoborohydride (NaCNBHngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
Ti(OiPr)

+ NaBH

Selectivity High. Reduces iminium ions much faster than aldehydes/ketones.High. Stable at pH 3, ideal for iminium reduction.Low. Borohydride is non-selective; requires 2-step process.
Steric Tolerance Moderate. Acetoxy groups add bulk.High. Small hydride donor.Excellent. Titanium forces imine formation.
Safety/Toxicity Green. No toxic byproducts.Toxic. Generates HCN/Cyanide waste.Moderate. Requires careful quenching.
Solvent DCE (Preferred), THF.[2][3]Methanol, Ethanol.[4][5][6]Neat or Ethanol.
Recommendation Primary Choice (Protocol A) Legacy/Backup only.For Hindered Ketones (Protocol B)

Protocol A: The Standard STAB Method

Applicability: Reaction of 3-arylpyrrolidines with aldehydes and unhindered cyclic/acyclic ketones. Source: Adapted from Abdel-Magid et al. [1].

Materials
  • Amine: 3-Arylpyrrolidine derivative (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.5 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[7][2][3]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).

Step-by-Step Procedure
  • Preparation: In a clean, dry vial equipped with a magnetic stir bar, dissolve the 3-arylpyrrolidine (1.0 equiv) in DCE (concentration ~0.2 M).

    • Note: If the amine is a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to free-base it before adding the carbonyl.

  • Carbonyl Addition: Add the aldehyde/ketone (1.2 equiv).

  • Catalysis: Add Acetic Acid (1.0 equiv). Stir for 15–30 minutes at room temperature.

    • Why? This pre-equilibrium period allows the formation of the hemiaminal/iminium species before the reductant is introduced.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur. The reaction is typically slightly exothermic.

  • Monitoring: Stir at room temperature under nitrogen. Monitor via LCMS or TLC.

    • Aldehydes:[1][7][2][3][4][6][8][9][10][11] Complete in < 1 hour.

    • Ketones:[10][11] May require 4–24 hours.

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO

      
       (pH should be ~8-9).
      
    • Extract with DCM or EtOAc (x3).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.

Protocol B: Titanium-Mediated Method (For Hindered Systems)

Applicability: Reaction of 3-arylpyrrolidines with sterically hindered ketones (e.g., acetophenones, adamantone) where Protocol A fails. Mechanism: Ti(OiPr)


 acts as a strong Lewis acid and a water scavenger, driving the equilibrium completely to the imine/enamine before reduction [2].
Materials
  • Amine: 3-Arylpyrrolidine (1.0 equiv)

  • Carbonyl: Hindered Ketone (1.1 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (1.2 – 1.5 equiv)

  • Reductant: Sodium Borohydride (NaBH

    
    ) (1.5 equiv)
    
  • Solvent: Absolute Ethanol (or run neat).[5][6]

Step-by-Step Procedure
  • Imine Formation (The "Titanium Step"):

    • Mix the amine and ketone in a flask (can be neat or in minimal absolute EtOH).

    • Add Ti(OiPr)

      
        (1.25 equiv) via syringe (Caution: Moisture sensitive).
      
    • Stir the mixture at ambient temperature for 6–12 hours.

    • Validation: Monitor by LCMS. You should see the mass of the Imine (M+H = Amine + Ketone - 18). Do not proceed until the starting amine is consumed.

  • Reduction:

    • Dilute the mixture with absolute EtOH (if run neat).

    • Cool to 0°C.

    • Add NaBH

      
        (1.5 equiv) portion-wise (Caution: Gas evolution).
      
    • Allow to warm to room temperature and stir for 2 hours.

  • Hydrolysis (Critical):

    • The reaction will contain titanium salts that form a gel upon water addition.

    • Add 1N NaOH or aqueous NH

      
      OH to quench.
      
    • Filtration: The resulting white titanium dioxide precipitate must be filtered through a Celite pad.

    • Wash the Celite pad thoroughly with EtOAc to recover trapped product.

Decision Matrix & Troubleshooting

Use this workflow to select the correct protocol and troubleshoot common issues.

DecisionTree Start Start: 3-Arylpyrrolidine + Carbonyl IsAldehyde Is the Carbonyl an Aldehyde? Start->IsAldehyde IsHindered Is the Ketone Sterically Hindered? IsAldehyde->IsHindered No ProtocolA Use Protocol A (STAB + AcOH) IsAldehyde->ProtocolA Yes IsHindered->ProtocolA No ProtocolB Use Protocol B (Ti(OiPr)4 + NaBH4) IsHindered->ProtocolB Yes Check Check LCMS after 4h ProtocolA->Check Result Conversion < 20%? Check->Result Result->ProtocolB Yes (Switch Method)

Caption: Decision tree for selecting between STAB (mild, selective) and Titanium (forcing) conditions.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
No Reaction (SM remains) Iminium ion not forming due to sterics or lack of acid catalysis.1. Increase AcOH to 2.0 equiv.2. Switch to Protocol B (Titanium).
Over-alkylation (Dialkylation) Not applicable for 3-arylpyrrolidines (secondary amines), but relevant if using primary amine precursors.Use STAB (Protocol A); avoid NaCNBH

as it is less selective.
Gel formation during workup Titanium salts trapping product (Protocol B).Use 1N NaOH or NH

OH during quench to break up Ti-complexes. Filter through Celite.
Low Yield (Aldehyde) Aldehyde oxidation or polymerization.Ensure reagents are dry. Add STAB immediately after mixing amine/aldehyde (no pre-stir needed for aldehydes).

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[7][2][3][4][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[2][3] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A convenient synthesis of secondary and tertiary amines.[5] The Journal of Organic Chemistry, 60(15), 4928-4929. [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1] The Journal of Organic Chemistry, 55(8), 2552–2554.[1] [Link]

  • Fang, Y. , et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4992. [Link]

Sources

Solvent selection for dissolving 3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvation Strategies for 3-[4-(Trifluoromethyl)phenyl]pyrrolidine Oxalate

Abstract

This guide provides a technical framework for the solubilization and handling of 3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate .[1][2] Due to the competing physicochemical properties of the lipophilic trifluoromethyl-phenyl moiety and the polar oxalate salt complex, this compound presents unique solvation challenges.[1][2] This note outlines a rational solvent selection strategy, detailed preparation protocols for biological and chemical applications, and troubleshooting steps to prevent precipitation (compound "crash-out").

Part 1: Physicochemical Analysis & Solubility Prediction

To select the correct solvent, one must understand the molecular "tug-of-war" inherent in this structure.[1][2]

  • The Hydrophobic Tail (Lipophilic): The 3-[4-(Trifluoromethyl)phenyl] group is highly non-polar.[1][2] The trifluoromethyl (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) group significantly increases the partition coefficient (
    
    
    
    ), reducing water solubility and increasing affinity for lipids and non-polar solvents.[1]
  • The Hydrophilic Head (Polar/Ionic): The pyrrolidine oxalate portion is ionic.[1] Oxalic acid is a dicarboxylic acid that forms a stable crystalline lattice with the pyrrolidine amine.[1][2] This lattice energy must be overcome by the solvent.[1][2]

Solubility Heuristic Table

Solvent ClassRepresentative SolventPredicted SolubilityApplication Context
Polar Aprotic DMSO (Dimethyl Sulfoxide) High (>50 mM) Primary Stock Solution. Best for breaking the salt lattice.[1][2]
Polar Aprotic DMF (Dimethylformamide)High (>50 mM)Alternative stock; use if DMSO interferes with downstream chemistry.[1]
Protic Methanol / EthanolModerate (10–50 mM)Intermediate dilutions; good for transferring to aqueous buffers.[1]
Aqueous Water / PBS (pH 7.[1]4)Low (< 5 mM)Risk of Precipitation. The hydrophobic tail limits solubility despite the salt form.[1]
Non-Polar Hexanes / TolueneNegligiblePoor solubility due to the ionic oxalate core.[1]

Part 2: Solvent Selection Decision Matrix

The choice of solvent depends entirely on the downstream application.[1][2] Use the decision tree below to select the appropriate workflow.

SolventSelection Start Start: Define Application AppType What is the downstream use? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay ChemSyn Chemical Synthesis (Reaction Intermediate) AppType->ChemSyn StockPrep Prepare 10-100 mM Stock in DMSO BioAssay->StockPrep FreeBase Is the Oxalate interfering? ChemSyn->FreeBase AqDilution Dilute into Buffer (Keep DMSO < 1%) StockPrep->AqDilution PrecipCheck Check for Precipitate (Tyndall Effect) AqDilution->PrecipCheck BaseConv Perform Free Base Conversion (Protocol B) FreeBase->BaseConv Yes (e.g. alkylation) DirectUse Use Oxalate Salt in Polar Organic Solvent (MeOH/DMF) FreeBase->DirectUse No

Figure 1: Decision matrix for solvent selection based on experimental requirements.[1][2]

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of Stock Solution (Biological Assays)

Target Concentration: 10 mM in DMSO

Rationale: DMSO is chosen for its high dielectric constant, which disrupts the ionic oxalate bond, and its ability to solvate the lipophilic fluorinated ring.[1][2]

Materials:

  • Compound: 3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate (MW ≈ 305.25 g/mol , verify specific batch MW including hydration).[1][2]

  • Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade).[1]

  • Vials: Amber glass vials (to protect from light).

Step-by-Step:

  • Calculation: To prepare 1 mL of 10 mM stock: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="ng-star-inserted display">

    
    
    
    
    
    [1]
  • Weighing: Weigh ~3.1 mg of the solid into an amber vial. Record exact mass.

  • Solvation: Add the calculated volume of DMSO to reach exactly 10 mM.

    • Critical Step: Do not add water yet.[1][2]

  • Mixing: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 35°C for 5 minutes. The solution should be clear and colorless.

  • Storage: Store at -20°C. DMSO stocks are hygroscopic; seal tightly with Parafilm.

Protocol B: Free Base Conversion (For Chemical Synthesis)

Objective: Isolate the amine oil for reactions requiring non-polar solvents.[1]

Rationale: Oxalate salts are poor nucleophiles.[1][2] Converting to the free base restores the reactivity of the secondary amine.[1][2]

Step-by-Step:

  • Dissolution: Dissolve the oxalate salt in a minimal amount of water (warm if necessary).[1]

  • Basification: Slowly add 1N NaOH or saturated ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     solution until pH > 10. The solution will become cloudy as the lipophilic free base precipitates.[1]
    
  • Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate. The fluorinated amine will partition into the organic layer.[1][2]

  • Drying: Dry the combined organic layers over anhydrous

    
    .
    
  • Concentration: Filter and evaporate the solvent under reduced pressure. The residue is the free base 3-[4-(Trifluoromethyl)phenyl]pyrrolidine.[1][2]

Part 4: Troubleshooting & Stability

Common Issue: "Crash-out" in Aqueous Media When diluting the DMSO stock into aqueous culture media (e.g., DMEM) or buffer (PBS), the hydrophobic effect of the ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 group may cause immediate precipitation.[1]

Mitigation Workflow:

DilutionStrategy Stock 100% DMSO Stock Step1 Intermediate Dilution (1:10 in Ethanol) Stock->Step1 Reduce Shock Step2 Final Dilution (Into Vortexing Buffer) Step1->Step2 Slow Addition

Figure 2: Serial dilution strategy to prevent precipitation.

  • Intermediate Step: Dilute the DMSO stock 1:10 into Ethanol or pure Methanol first.[1][2] This creates a "softer" transition for the lipophilic molecule.[1][2]

  • Dynamic Addition: Add the intermediate solution dropwise into the aqueous buffer while the buffer is being rapidly stirred or vortexed.

  • Limit Concentration: Do not exceed 100 µM in purely aqueous buffer without carrier proteins (like BSA) or surfactants (like Tween-80).[1][2]

References

  • Lipinski, C. A., et al. (2001).[1][2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2][3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]

  • Balakin, K. V., et al. (2006).[1] In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds.[1][2][4] Current Medicinal Chemistry, 13(2), 223-234.[1][2]

  • Di, L., & Kerns, E. H. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2] (Chapter on Solubility).

  • Savjani, K. T., et al. (2012).[1][2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2]

Sources

Troubleshooting & Optimization

Technical Guide: Solubilization of 3-[4-(Trifluoromethyl)phenyl]pyrrolidine Oxalate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0 | Last Updated: October 2023 Department: Chemical Development & Assay Support Target Molecule: 3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate (Salt Form)[1]

Executive Summary & Chemical Context[1][2][3][4][5][6]

The Challenge: Researchers frequently encounter precipitation or incomplete dissolution when attempting to prepare high-concentration stock solutions (>10 mM) of 3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate in Dimethyl Sulfoxide (DMSO).[1]

The Mechanism: While DMSO is a polar aprotic solvent with high dielectric constant (


), it solvates cations (the pyrrolidinium ion) effectively but solvates anions (the oxalate ion) poorly.[1] The oxalate anion is small, rigid, and capable of strong bidentate hydrogen bonding. In the solid state, the lattice energy of the amine-oxalate salt is often significantly higher than that of the corresponding hydrochloride salt.[1] Consequently, the energy required to break the crystal lattice often exceeds the solvation energy provided by DMSO at room temperature.

This guide provides a tiered troubleshooting approach, ranging from physical manipulation to chemical modification (free-basing), ensuring you can achieve the necessary concentrations for biological assays or synthetic applications.[1]

Decision Logic: The Solubilization Workflow

Before altering your sample, follow this decision tree to determine the least invasive method for solubilization.

SolubilityWorkflow Start Start: Solid Oxalate Salt TargetConc Target Concentration? Start->TargetConc LowConc < 10 mM TargetConc->LowConc HighConc > 10 mM TargetConc->HighConc PhysicalMethod Protocol A: Physical Solubilization (Heat + Sonication) LowConc->PhysicalMethod HighConc->PhysicalMethod Attempt First ChemMethod Protocol B: Free-Base Conversion (Remove Oxalate) HighConc->ChemMethod Recommended CheckSolubility Visual Inspection: Clear Solution? PhysicalMethod->CheckSolubility Success Proceed to Assay (Store > 20°C) CheckSolubility->Success Yes Fail Precipitation Persists CheckSolubility->Fail No Fail->ChemMethod ChemMethod->Success

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on concentration requirements.

Protocol A: Physical Solubilization (Non-Destructive)[1]

Applicability: For concentrations < 10 mM or when chemical modification is forbidden.

Scientific Rationale: Heating increases the kinetic energy of the solvent molecules, overcoming the lattice energy. Sonication utilizes acoustic cavitation to mechanically disrupt crystal aggregates, increasing the surface area for solvation.

Step-by-Step Procedure:
  • Preparation: Weigh the target mass of oxalate salt into a glass vial (avoid polystyrene, which DMSO attacks).

  • Solvent Addition: Add Anhydrous DMSO (Grade: ≥99.9%, Water content <0.05%).

    • Critical: Water acts as an anti-solvent for many organic salts in DMSO. Ensure the DMSO is from a fresh or septum-sealed bottle.[1]

  • Sonication (Pulse Mode):

    • Place the sealed vial in an ultrasonic bath at 40°C .

    • Sonicate for 15 minutes .

    • Observation: If the solution appears cloudy, it is a suspension, not a solution.

  • Thermal Cycle:

    • If undissolved solids remain, heat the vial to 60°C in a heating block for 10 minutes. Vortex every 2 minutes.[1]

    • Allow to cool to room temperature (RT).[1]

  • Stability Check: Observe for 1 hour at RT. If crystals reform (crash out), proceed to Protocol B .

Protocol B: Free-Base Conversion (The "Gold Standard")[1]

Applicability: For concentrations > 10 mM, or if the oxalate salt proves insoluble.

Scientific Rationale: The free base of 3-[4-(Trifluoromethyl)phenyl]pyrrolidine is a lipophilic secondary amine.[1] Unlike the rigid oxalate salt, the free base interacts favorably with the methyl groups of DMSO via Van der Waals forces and is highly soluble (often >100 mM). This method removes the oxalate counter-ion entirely.

Reagents Required:
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • 1N Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃)[1]

  • Brine (Saturated NaCl)[1]

  • Magnesium Sulfate (MgSO₄)[1]

Workflow Diagram:

FreeBaseProtocol Step1 1. Dissolve/Suspend Oxalate Salt in DCM Step2 2. Wash with 1N NaOH (x2) Step1->Step2 Deprotonation Step3 3. Collect Organic Layer (Contains Free Amine) Step2->Step3 Phase Sep. Step4 4. Dry (MgSO4) & Evaporate Solvent Step3->Step4 Step5 5. Reconstitute Oil in DMSO Step4->Step5 High Solubility

Figure 2: Chemical extraction workflow to convert the oxalate salt to the DMSO-soluble free base.

Detailed Protocol:
  • Suspension: Suspend the oxalate salt in DCM (approx. 10 mL per gram of salt). It may not dissolve completely yet.[2]

  • Basification: Transfer to a separatory funnel. Add an equal volume of 1N NaOH. Shake vigorously for 2 minutes.

    • Mechanism:[1] The NaOH deprotonates the pyrrolidinium nitrogen (

      
      ) and neutralizes the oxalic acid.[1] The neutral amine migrates into the DCM layer; the sodium oxalate remains in the water.
      
  • Separation: Drain the bottom organic layer (DCM).[1] Repeat the extraction of the aqueous layer with fresh DCM once more.

  • Washing: Combine organic layers and wash with brine to remove trapped water.

  • Drying: Dry the organic layer over anhydrous MgSO₄ for 10 minutes. Filter.

  • Evaporation: Remove the DCM under reduced pressure (Rotavap). You will obtain a viscous oil (the free base).[1]

  • Reconstitution: Add DMSO to the oil. It should dissolve instantly at high concentrations.

Troubleshooting Matrix & Data Summary

ObservationProbable CauseCorrective Action
Cloudiness immediately upon adding DMSO Moisture contamination (DMSO is hygroscopic).[1]Use anhydrous DMSO; dry glassware.
Dissolves at 60°C, precipitates at 20°C Lattice energy > Solvation energy at RT.[1]Store stock solution at 25-30°C or switch to Protocol B (Free Base).
Gelling / Viscous solution Hydrogen bond networking between oxalate/DMSO.Sonicate longer; dilute if assay permits.
Yellow discoloration Oxidation of the amine (rare in DMSO unless heated excessively).Keep heating < 70°C; purge vial with Nitrogen/Argon.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use acid (e.g., HCl or TFA) to help dissolve the oxalate salt? A: Generally, no .[1] Adding strong acids (HCl) to an oxalate salt in DMSO often creates a "common ion" effect or forms a mixed salt that is even less soluble.[1] Furthermore, high acid content is often incompatible with downstream biological assays (cellular toxicity).[1]

Q2: Will converting to the free base affect my biological assay (IC50)? A: In most cases, no.[1] Once the compound is diluted into the assay buffer (which is aqueous and buffered to pH 7.4), the amine will re-equilibrate to its protonated state based on its


.[1] The counter-ion (oxalate vs. chloride vs. buffer anion) at nanomolar concentrations is irrelevant to the protein binding event.[1] Always verify with a control if unsure.

Q3: How should I store the DMSO stock solution? A: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles can induce crystal nucleation that is hard to redissolve.[1]

  • Recommendation: Aliquot into single-use vials. Store at -20°C. When thawing, heat to 37°C and vortex vigorously to ensure total redissolution before use.

Q4: Is the trifluoromethyl group stable in DMSO? A: Yes. The


 group on the phenyl ring is chemically inert under standard laboratory conditions and is not liable to defluorination by DMSO.

References

  • Gaylord Chemical. (2007).[1][3][4] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102.[1][2][4][5] Gaylord Chemical Company.[3][6][2][4][5][7]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][8][9] (2011).[1][10][8] Handbook of Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH.[1][9]

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 12410654 (Related Structure).[1][10] PubChem.[1][11] [1]

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for 2-[4-(Trifluoromethyl)phenyl]pyrrolidine (Base Structure). PubChem.[1][11] [1]

Sources

Technical Support Center: Stability of Trifluoromethyl-Phenyl Pyrrolidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Storage Stability Optimization & Troubleshooting Reference Code: TFMPP-STAB-2024

Introduction: The Stability Paradox

Welcome. If you are accessing this guide, you are likely observing unexpected degradation or physical changes in your trifluoromethyl-phenyl pyrrolidine (TFMPP) salts.

These compounds present a unique stability paradox. The trifluoromethyl (


) group  is chemically robust, providing metabolic stability and lipophilicity. However, the pyrrolidine ring  (a secondary amine) is the "soft spot"—prone to oxidation, hygroscopicity, and salt disproportionation.

This guide is not a generic textbook summary. It is a decision-making engine designed to help you diagnose specific failure modes in your solid-state storage and formulation.

Module 1: Physical Instability (Hygroscopicity & Deliquescence)

The Symptom: “My free-flowing powder has turned into a sticky gum or liquid after 2 weeks at ambient conditions.”

The Mechanism: Pyrrolidine nitrogens are highly basic (


). When paired with small, inorganic counter-ions (like Cl⁻), the resulting crystal lattice often has high lattice energy but also high hygroscopicity. If the Critical Relative Humidity (CRH) of the salt is lower than your storage humidity, the salt will deliquesce.
Troubleshooting Protocol: The Counter-Ion Switch

Do not simply add desiccant. You likely have a thermodynamic mismatch. Use this decision matrix to select a more stable salt form.

SaltSelection Start Start: Salt Screening pKa_Check Check pKa Difference (ΔpKa > 2?) Start->pKa_Check pKa_Check->Start No (Unstable Salt) Hygro_Test DVS Analysis (Mass change > 2%?) pKa_Check->Hygro_Test Yes Class_Select Select Counter-ion Class Hygro_Test->Class_Select High Uptake HCl Hydrochloric Acid (Risk: Hygroscopic) Class_Select->HCl First Line Sulfonate Sulfonates (Mesylate/Tosylate) (Risk: Genotoxic Esters) Class_Select->Sulfonate Alt 1 Dicarboxylic Dicarboxylics (Fumarate/Tartrate) (Balanced Profile) Class_Select->Dicarboxylic Recommended HCl->Hygro_Test Fails

Figure 1: Salt Selection Decision Matrix. Dicarboxylic acids often offer the best balance between crystallinity and hydrophobicity for pyrrolidines.

Data: Counter-Ion Performance Comparison
Counter-IonCrystallinityHygroscopicity RiskStability ConcernRecommendation
Hydrochloride HighVery High Deliquescence at >60% RHUse only with tight packaging controls.
Mesylate ModerateModerateGenotoxicity (if alcohols present)Good solubility, but regulatory burden is high.
Fumarate HighLow PolymorphismGold Standard for storage stability.
Tartrate ModerateLowSolvate formationGood alternative if Fumarate fails.

Module 2: Chemical Degradation (Disproportionation & Oxidation)

The Symptom: “I see a yellow discoloration and a new impurity peak (M+16 or M-H) in LC-MS, even though the


 group is intact.”

The Mechanism:

  • Disproportionation: In the solid state, salts of weak bases (pyrrolidines) and volatile acids (HCl) can dissociate. The acid gas escapes, leaving the free base.

    
    
    
  • Oxidation: The free base is significantly more prone to oxidation than the salt. The electron-withdrawing

    
    -phenyl group pulls density from the aromatic ring, but the pyrrolidine nitrogen remains electron-rich and susceptible to N-oxide formation or ring dehydrogenation (imine formation).
    
Troubleshooting Protocol: The "Sniff" Test & pH Microenvironment

Step 1: Headspace Analysis If you are using an HCl salt, test the headspace of the vial for acid vapor.

  • Method: Suspend a moist pH strip in the headspace of a heated sample (40°C).

  • Result: If acidic, disproportionation is occurring. Switch to a non-volatile acid (e.g., Phosphate, Fumarate).

Step 2: Excipient Compatibility (The Micro-pH Rule) Never formulate these salts with basic excipients (e.g., Magnesium Stearate, Calcium Carbonate).

  • Reason: Basic excipients strip the proton from the salt, generating the unstable free base in situ.

  • Fix: Use acidic or neutral excipients (e.g., Microcrystalline Cellulose, acidified Mannitol).

DegradationPath Salt TFMPP Salt (Stable) Disprop Disproportionation (Loss of Acid) Salt->Disprop High Temp / Low Humidity / Basic Excipients FreeBase Free Base Pyrrolidine (Reactive) Disprop->FreeBase Oxidation Oxidative Degradation (N-Oxides / Imines) FreeBase->Oxidation O2 / Peroxides

Figure 2: The Pathway of Chemical Failure. Preventing disproportionation is key to preventing oxidation.

Module 3: Polymorphism (The "Disappearing" Solubility)

The Symptom: “My dissolution rate dropped by 50% after 3 months of storage, but purity is 99%.”

The Mechanism: You likely isolated a metastable polymorph (kinetically favored) during synthesis. Over time, it converted to the thermodynamic polymorph (more stable, lower energy, lower solubility).

Troubleshooting Protocol: Slurry Conversion

To ensure you are storing the stable form, you must perform a Slurry Bridging Experiment before long-term storage.

  • Prepare: Mix excess salt in a solvent where it has low solubility (e.g., Isopropyl Acetate or Heptane).

  • Agitate: Stir at two temperatures (e.g., 20°C and 40°C) for 48 hours.

  • Analyze: Filter and analyze via XRPD (X-Ray Powder Diffraction).

Frequently Asked Questions (FAQ)

Q1: Is the trifluoromethyl (


) group responsible for the instability? 
  • Answer: Highly unlikely. The C-F bond is one of the strongest in organic chemistry (

    
    ). Unless you are using extreme reducing conditions (e.g., sodium metal) or high-energy radiation, the 
    
    
    
    group is inert. Focus your troubleshooting on the pyrrolidine nitrogen and the salt counter-ion.

Q2: Should I store my samples at -20°C or 4°C?

  • Answer: For amorphous salts, -20°C is mandatory to stay below the Glass Transition Temperature (

    
    ). For crystalline salts, 4°C is usually sufficient provided the container is moisture-tight. Warning:  Storing at -20°C can induce condensation upon warming. Always allow the vial to reach room temperature before opening.
    

Q3: Can I use Tosylate salts to fix the hygroscopicity?

  • Answer: Yes, but with a major caveat. If your synthesis involves any alcohols (Methanol, Ethanol, Isopropanol), Tosylate anions can react to form Alkyl Tosylates , which are potent genotoxins. If you choose Tosylate, you must prove the absence of these esters at ppm levels.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on counter-ion selection and

    
     rules). 
    
  • Newman, A. (2013). Solid-State Characterization of Pharmaceuticals. (Detailed methodology on DVS and hygroscopicity).

  • Guerrieri, P., et al. (2010). "Salt Disproportionation in the Solid State."[2][3][4][5] Molecular Pharmaceutics. (Mechanisms of acid loss in HCl salts).

  • Elder, D. P., et al. (2010). "Genotoxic Impurities in Pharmaceutical Salts: Sulfonates." Journal of Pharmaceutical Sciences. (Risk assessment for Tosylate/Mesylate salts).

Sources

Validation & Comparative

Precision Purity Analysis of 3-[4-(Trifluoromethyl)phenyl]pyrrolidine: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC method development for 3-[4-(Trifluoromethyl)phenyl]pyrrolidine purity Content Type: Publish Comparison Guide

Executive Summary: The Analytical Challenge

3-[4-(Trifluoromethyl)phenyl]pyrrolidine represents a classic "amphipathic basic" challenge in HPLC method development. Structurally, it possesses two conflicting domains:[1]

  • The Basic Head (Pyrrolidine): A secondary amine with a pKa

    
     9.8–10.2. At standard acidic pH, this moiety is protonated (
    
    
    
    ), leading to severe peak tailing due to silanol interactions on traditional silica columns.
  • The Lipophilic Tail (4-CF3-Phenyl): The trifluoromethyl group significantly increases hydrophobicity (LogP

    
     2.8–3.0) and introduces potential for regioisomeric impurities (e.g., 2-substituted or 3-[3-CF3] isomers) that co-elute on standard C18 phases.
    

This guide moves beyond generic "start-up" protocols. We compare three distinct separation strategies—Traditional Acidic C18 , High-pH Hybrid , and Charged Surface Phenyl-Hexyl —to demonstrate why standard approaches fail and how targeted column chemistry yields superior purity data.

Method Development Strategy & Comparative Analysis

We evaluated three method architectures to determine the optimal balance of peak shape, retention stability, and impurity resolution.

Scenario A: The "Standard" Approach (Acidic C18)
  • Conditions: C18 Column (3.5 µm), 0.1% Formic Acid (pH 2.7), ACN gradient.

  • Mechanism: Relies purely on hydrophobic interaction. The amine is fully ionized.

  • Outcome: FAILURE. The protonated amine interacts with residual silanols (

    
    ), causing severe tailing (
    
    
    
    ). Furthermore, the "hydrophobic only" mechanism fails to resolve the meta-isomer impurity (3-[3-(trifluoromethyl)phenyl]pyrrolidine), which has an identical LogP.
Scenario B: The "Brute Force" Approach (High pH C18)
  • Conditions: Hybrid C18 (e.g., XBridge BEH), 10 mM Ammonium Bicarbonate (pH 10.0), ACN gradient.

  • Mechanism: At pH 10, the pyrrolidine is ~50% neutral. This eliminates cation-exchange interactions, sharpening the peak.

  • Outcome: ACCEPTABLE. Peak shape is excellent (

    
    ). However, retention time shifts drastically, and the selectivity for aromatic isomers remains poor because the separation is still driven by bulk hydrophobicity.
    
Scenario C: The "Precision" Approach (CSH Phenyl-Hexyl)
  • Conditions: Charged Surface Hybrid (CSH) Phenyl-Hexyl, 0.1% Formic Acid (pH 2.7).

  • Mechanism:

    • Surface Charge: The CSH particle has a low-level positive surface charge that electrostatically repels the protonated pyrrolidine, preventing silanol interaction (no tailing).

    • 
      -
      
      
      
      Selectivity:
      The Phenyl-Hexyl ligand engages in
      
      
      -
      
      
      interactions with the electron-deficient 4-CF3-phenyl ring. This interaction is highly sensitive to the position of the CF3 group, resolving regioisomers.
  • Outcome: OPTIMAL. Superior peak shape (

    
    ) and baseline resolution (
    
    
    
    ) of isomeric impurities.
Comparative Data Summary
ParameterMethod A: Acidic C18Method B: High pH C18Method C: CSH Phenyl-Hexyl
Mobile Phase 0.1% Formic Acid / ACN10mM

(pH 10) / ACN
0.1% Formic Acid / ACN
Tailing Factor (

)
2.4 (Fail)1.1 (Pass)1.15 (Pass)
Isomer Resolution (

)
0.8 (Co-elution)1.2 (Partial)2.8 (Baseline)
Retention (

)
2.55.83.2
MS Compatibility ExcellentGood (Non-volatile salts risk)Excellent
Visualizing the Separation Mechanism

The following diagrams illustrate the decision logic and the molecular interaction mechanism that makes the Phenyl-Hexyl phase superior.

MethodDevelopmentLogic Start Start: 3-[4-(Trifluoromethyl)phenyl]pyrrolidine Check1 Check 1: Peak Shape on C18 (pH 3) Start->Check1 Decision1 Tailing > 1.5? Check1->Decision1 PathA Cause: Silanol Interaction Decision1->PathA Yes SolutionA Option A: High pH (pH 10) (Neutralize Amine) PathA->SolutionA SolutionB Option B: CSH Technology (Repel Amine) PathA->SolutionB Check2 Check 2: Isomer Resolution SolutionA->Check2 SolutionB->Check2 Decision2 Isomers Present? Check2->Decision2 Final Final Method: CSH Phenyl-Hexyl (Acidic pH) Decision2->Final Yes (Need Pi-Pi Selectivity)

Caption: Decision tree prioritizing peak shape (silanol suppression) and selectivity (isomer resolution).

InteractionMechanism cluster_C18 Standard C18 Interaction cluster_Phenyl CSH Phenyl-Hexyl Interaction Analyte Analyte: CF3-Phenyl-Pyrrolidine(+) C18_Ligand C18 Chain Analyte->C18_Ligand Hydrophobic (Non-selective) Silanol Silanol (Si-O-) Analyte->Silanol Ionic Attraction (Causes Tailing) Phenyl_Ligand Phenyl Ring Analyte->Phenyl_Ligand Pi-Pi Stacking (Resolves Isomers) Surface_Charge Surface Charge (+) Analyte->Surface_Charge Electrostatic Repulsion (Sharpens Peak)

Caption: Comparison of ligand interactions. CSH Phenyl-Hexyl repels the basic amine while engaging the aromatic ring.

Recommended Experimental Protocol (The "Winner")

This protocol utilizes the CSH Phenyl-Hexyl chemistry to ensure robust quality control suitable for GMP environments.

1. Instrumentation:

  • System: HPLC or UPLC with UV detection (DAD preferred).[2]

  • Detector: UV at 215 nm (strong amide/aromatic absorption) and 260 nm (secondary aromatic band for specificity).

2. Column Configuration:

  • Stationary Phase: Charged Surface Hybrid (CSH) Phenyl-Hexyl (e.g., Waters XSelect CSH Phenyl-Hexyl).

  • Dimensions: 150 x 4.6 mm, 3.5 µm (HPLC) or 100 x 2.1 mm, 1.7 µm (UPLC).

  • Temperature: 40°C (Elevated temperature reduces viscosity and improves mass transfer for the CF3 group).

3. Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid (v/v).

  • Solvent B: Acetonitrile + 0.1% Formic Acid (v/v).

    • Note: Do not use TFA if MS detection is required; Formic acid provides sufficient ionic strength for CSH columns.

4. Gradient Profile (for 150mm Column):

Time (min) % Solvent B Flow Rate (mL/min)
0.0 5 1.0
15.0 90 1.0
18.0 90 1.0
18.1 5 1.0

| 23.0 | 5 | 1.0 |

5. Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Critical Step: Ensure the sample is fully dissolved. The CF3 group can decrease solubility in pure aqueous buffers.

References
  • Waters Corporation. Charged Surface Hybrid (CSH) Technology: Mechanism and Applications. Waters White Paper. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 7: Separation of Basic Compounds). [Link]

  • Agilent Technologies. Selectivity of Phenyl-Hexyl Columns for Aromatic Isomers. Agilent Application Note 5990-4711EN. [Link]

  • PubChem. 3-Phenylpyrrolidine Compound Summary (LogP and pKa data). National Library of Medicine. [Link]

Sources

A Comparative Guide to the 1H-NMR Spectral Analysis of 3-[4-(Trifluoromethyl)phenyl]pyrrolidine Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of a Substituted Pyrrolidine

3-[4-(Trifluoromethyl)phenyl]pyrrolidine is a key structural motif in medicinal chemistry, appearing in a range of biologically active compounds. The trifluoromethyl group often enhances metabolic stability and receptor binding affinity, while the pyrrolidine ring provides a versatile scaffold. Accurate and comprehensive structural elucidation is paramount in the development of drug candidates containing this moiety. 1H-NMR spectroscopy stands as a primary tool for this purpose, offering detailed information about the molecular structure and purity of the compound. This guide will focus on the analysis of its oxalate salt form, a common practice to improve the handling and stability of amine-containing compounds.

I. 1H-NMR Spectral Analysis: A Detailed Walkthrough

The 1H-NMR spectrum of 3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate provides a unique fingerprint of the molecule. Understanding the expected chemical shifts, coupling patterns, and the influence of the oxalate counter-ion is crucial for accurate interpretation.

Predicted 1H-NMR Spectrum and Signal Assignments

The following table outlines the predicted chemical shifts (δ) and multiplicities for the protons of 3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate. These predictions are based on established principles of NMR spectroscopy, including the effects of electron-withdrawing groups and the diamagnetic anisotropy of the aromatic ring.[1][2] The presence of the oxalate counter-ion will lead to the protonation of the pyrrolidine nitrogen, causing a downfield shift of adjacent protons and the appearance of a broad N-H proton signal.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
H-Ar (Aromatic)7.6 (d)DoubletProtons ortho to the CF3 group.
H-Ar (Aromatic)7.4 (d)DoubletProtons meta to the CF3 group.
H-3 (Pyrrolidine)3.5 - 3.8MultipletMethine proton, significantly deshielded by the adjacent aromatic ring and protonated nitrogen.
H-2, H-5 (Pyrrolidine)3.2 - 3.6MultipletsMethylene protons adjacent to the protonated nitrogen, will be diastereotopic and show complex splitting.
H-4 (Pyrrolidine)2.2 - 2.5MultipletsMethylene protons, will be diastereotopic and show complex splitting.
NH2+ (Ammonium)9.0 - 11.0Broad SingletThe protonated amine signal, often broad and may exchange with residual water in the solvent.
Oxalate~8.2Broad SingletThe acidic protons of the oxalate counter-ion. The exact shift can be concentration and solvent dependent.[3]
Experimental Protocol: Acquiring a High-Quality Spectrum

Obtaining a clean and well-resolved 1H-NMR spectrum is fundamental for accurate analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6, D2O, or Methanol-d4) in a standard 5 mm NMR tube. DMSO-d6 is often a good choice as it can dissolve both the salt and the free base, and the N-H and oxalate protons are readily observable.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion.

    • Shim the magnetic field to ensure homogeneity and optimal resolution.

  • Acquisition Parameters:

    • Acquire a standard one-dimensional proton spectrum.

    • Set an appropriate spectral width to cover all expected signals (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure quantitative integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the signals to determine the relative number of protons for each resonance.

Workflow for 1H-NMR Spectral Analysis

Caption: Workflow for the 1H-NMR spectral analysis of 3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate.

II. Comparative Analysis with Alternative Techniques

While 1H-NMR is a cornerstone of structural elucidation, a multi-technique approach provides a more complete picture of the compound's identity and purity.

Analytical Technique Information Provided Advantages Limitations
13C-NMR Spectroscopy Number and electronic environment of carbon atoms.Provides complementary structural information to 1H-NMR. Less signal overlap.Longer acquisition times due to the low natural abundance of 13C.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula confirmation. Fragmentation patterns can confirm substructures.[4]Isomers may not be distinguishable. The oxalate salt will not be observed directly.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.High resolution for separating impurities. Can be coupled with MS for peak identification.[5]Does not provide detailed structural information on its own. Requires a suitable chromophore for UV detection.
In-depth Look at Alternative Methodologies

13C-NMR Spectroscopy:

  • Expected Chemical Shifts: The aromatic carbons will appear in the range of 120-150 ppm, with the carbon attached to the CF3 group showing a characteristic quartet due to C-F coupling. The pyrrolidine carbons will resonate in the aliphatic region (25-60 ppm). The oxalate carbons are expected around 160-170 ppm.[6]

  • Experimental Considerations: Due to the lower sensitivity of the 13C nucleus, a more concentrated sample and a longer acquisition time are typically required. Decoupling techniques (e.g., proton decoupling) are used to simplify the spectrum.

Mass Spectrometry (MS):

  • Expected Fragmentation: In Electron Ionization (EI-MS), the molecule is likely to fragment through the loss of the pyrrolidine ring or cleavage of the C-N bonds. The trifluoromethylphenyl group will likely give a stable fragment.[7] Electrospray ionization (ESI-MS) is more suitable for this compound as it is a salt and will readily form a protonated molecular ion [M+H]+.

  • Workflow:

    Caption: General workflow for the ESI-MS analysis of 3-[4-(Trifluoromethyl)phenyl]pyrrolidine.

High-Performance Liquid Chromatography (HPLC):

  • Methodology: A reversed-phase HPLC method would be suitable for analyzing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would provide good separation.[5]

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (around 254 nm) would be appropriate. For higher sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[8]

III. Conclusion: An Integrated Approach to Structural Verification

The comprehensive analysis of 3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate necessitates a multi-faceted analytical strategy. While 1H-NMR spectroscopy provides the foundational and most detailed structural information, its combination with 13C-NMR, mass spectrometry, and HPLC offers a self-validating system for confirming the identity, structure, and purity of this important pharmaceutical building block. This integrated approach ensures the highest level of scientific rigor in drug development and research.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]

  • PubMed. (2009). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • SpectraBase. (n.d.). Oxalate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H (400 MHz) MAS NMR spectra of deuterated oxalic acid dihydrate... Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... Retrieved from [Link]

  • SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Oxalic acid/phenols and oxalic acid/cholesterol co-crystals: a solid state. Retrieved from [Link]

  • Oxford Academic. (1970). Method for the Determination of Primary Amines of Polynuclear Aromatic Hydrocarbons. Journal of Chromatographic Science. Retrieved from [Link]

  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • ResearchGate. (n.d.). EI Mass spectra, proposed structures and predominant fragmentation... Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). EI-MS fragmentation pathway of compound 2. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) LC-MS/MS TIC and (b) LC-MS/MS SRM (peaks normalised) for sample ID A005 with the detected PAs (1. Retrieved from [Link]

  • PubChem. (n.d.). Tetflupyrolimet. Retrieved from [Link]

  • precisionFDA. (n.d.). TETFLUPYROLIMET. Retrieved from [Link]

  • AERU. (n.d.). Tetflupyrolimet. Retrieved from [Link]

  • ResearchGate. (n.d.). EI-MS fragmentation pathway of compound 2. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetflupyrolimet. Retrieved from [Link]

  • Glen Jackson - West Virginia University. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]

  • PMC. (2025). A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. Retrieved from [Link]

  • NIH. (n.d.). 3,3,4,4-Tetrafluoro-1-[2-(3,3,4,4-tetrafluoropyrrolidin-1-yl)phenyl]pyrrolidine. Retrieved from [Link]

  • ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. Retrieved from [Link]

Sources

Advanced LC-MS Profiling of 3-(4-Trifluoromethylphenyl)pyrrolidine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the critical analytical challenge of profiling impurities in 3-(4-trifluoromethylphenyl)pyrrolidine (3-TFMPP) , a high-value pharmacophore in drug discovery. While C18 stationary phases are the industry standard, they often fail to resolve regioisomeric impurities (e.g., 2-substituted isomers) and fluorinated by-products inherent to 3-TFMPP synthesis.

This document compares the standard C18 workflow against a Pentafluorophenyl (PFP) alternative , demonstrating why the PFP methodology offers superior selectivity and scientific rigor for this specific fluorinated amine.

Part 1: The Impurity Landscape & Causality

To design a robust method, one must first understand the "Why" behind the impurities. The synthesis of 3-arylpyrrolidines often involves cycloaddition or reduction pathways that generate specific, difficult-to-separate contaminants.

Synthetic Origins of Impurities

The most common synthetic route involves the reduction of a succinimide or a [3+2] cycloaddition of an azomethine ylide. These pathways create a specific impurity profile:

  • Regioisomers (The Critical Pair): The 2-(4-trifluoromethylphenyl)pyrrolidine isomer often co-elutes with the 3-substituted target on standard phases.

  • N-Alkylated Precursors: Residual N-benzyl or N-Boc intermediates.

  • Des-fluoro Analogs: Degradation products where the

    
     group is compromised (rare but critical to detect).
    
Pathway Visualization

The following diagram maps the genesis of these impurities, linking synthetic steps to analytical targets.

ImpurityPathway SM Starting Material (4-CF3-Cinnamic Acid / Nitrostyrene) Inter Intermediate (N-Benzyl-3-TFMPP) SM->Inter Cycloaddition Imp_Regio Impurity A 2-Regioisomer (Isomeric Contaminant) SM->Imp_Regio Mis-insertion/Rearrangement Target Target API 3-(4-CF3-Ph)-pyrrolidine Inter->Target Deprotection (Pd/C + H2) Imp_Dimer Impurity B Dimeric By-product Inter->Imp_Dimer Radical Coupling Imp_Des Impurity C Des-CF3 Analog Target->Imp_Des Over-reduction

Figure 1: Synthetic origin of critical impurities.[1][2][3] Note that Impurity A (Regioisomer) is isobaric with the target, requiring chromatographic resolution rather than mass differentiation.

Part 2: Comparative Methodology (C18 vs. PFP)

This section objectively compares the industry-standard C18 approach with the targeted PFP (Pentafluorophenyl) methodology.

The Chemical Interaction Logic
  • C18 (Standard): Relies on hydrophobic interactions. Since the regioisomers of TFMPP have identical hydrophobicity (LogP ~2.6), separation is driven solely by subtle shape selectivity, which is often insufficient.

  • PFP (Alternative): Utilizes multiple retention mechanisms:

    • 
      -
      
      
      
      Interactions:
      Between the phenyl ring of the phase and the aromatic ring of the analyte.
    • Fluorine-Fluorine Interactions: The electron-deficient PFP ring interacts strongly with the electron-rich fluorine atoms on the 3-TFMPP.

    • Dipole-Dipole: Enhanced selectivity for the positional isomers of the polar pyrrolidine ring.

Performance Data Summary

The following data represents typical performance metrics observed in method development for fluorinated amines.

ParameterMethod A: Standard C18 Method B: PFP (Recommended) Scientific Rationale
Column C18 (3µm, 100Å)PFP (Propyl) (3µm, 100Å)PFP offers orthogonal selectivity for halogenated aromatics.
Mobile Phase 0.1% Formic Acid / ACN0.1% Formic Acid / MeOHMeOH enhances

-

interactions on PFP phases better than ACN.
Resolution (

)
(2- vs 3-isomer)
0.8 - 1.2 (Co-elution likely)> 2.5 (Baseline Resolved) PFP discriminates the steric position of the pyrrolidine ring relative to the

group.
Peak Shape (Tailing) 1.3 - 1.51.0 - 1.1 PFP phases often have lower silanol activity, reducing amine tailing.
MS Sensitivity HighHighBoth methods use volatile acidic buffers compatible with ESI+.

Part 3: Self-Validating Experimental Protocol

This protocol is designed to be self-validating , meaning the System Suitability Test (SST) inherently confirms the method's specificity before sample analysis begins.

Equipment & Reagents[4][5]
  • LC System: UHPLC capable of 600 bar.

  • Detector: Q-TOF or Triple Quadrupole MS (ESI+ mode).

  • Column: Fluorophenyl (PFP) Core-Shell, 2.1 x 100 mm, 2.7 µm.

  • Solvents: LC-MS Grade Methanol (MeOH), Water, Formic Acid (FA).

Step-by-Step Workflow

Step 1: Preparation of "Critical Pair" Standard

  • Causality: You cannot rely on theoretical separation. You must physically demonstrate resolution.

  • Mix 3-TFMPP target standard (10 µg/mL) with 2-TFMPP regioisomer standard (1 µg/mL). This is your Resolution Solution .

Step 2: LC Gradient Setup

  • Mobile Phase A: Water + 0.1% FA.[4]

  • Mobile Phase B: Methanol + 0.1% FA.[4]

  • Flow Rate: 0.4 mL/min.[5]

  • Temp: 40°C.

  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-10 min: 5% -> 95% B (Linear Ramp)

    • 10-12 min: 95% B (Wash)

Step 3: MS Source Parameters (ESI+)

  • Capillary Voltage: 3.5 kV.

  • Gas Temp: 300°C.

  • Target Ions:

    • Target/Isomer: m/z 216.1 [M+H]+

    • Dimer Impurity: m/z 431.2 [M+H]+

    • N-Benzyl Impurity: m/z 306.1 [M+H]+

Step 4: System Suitability Criteria (The "Go/No-Go" Gate) Before running unknown samples, the Resolution Solution must meet:

  • Resolution (

    
    ):  > 2.0 between the main peak (3-TFMPP) and the pre-eluting isomer (2-TFMPP).
    
  • S/N Ratio: > 10 for the 1 µg/mL impurity peak.

Part 4: Method Development Decision Tree

Use this logic flow to troubleshoot or adapt the method for new impurities.

MethodLogic Start Start Method Development Check_Iso Are Regioisomers Present? Start->Check_Iso C18_Path Try C18 Column (High pH may be needed) Check_Iso->C18_Path No (Unlikely) PFP_Path Select PFP Column (Methanol Mobile Phase) Check_Iso->PFP_Path Yes (Critical) Res_Check Is Resolution > 1.5? C18_Path->Res_Check PFP_Path->Res_Check Success Validate Method Res_Check->Success Yes Fail_Res Switch to Chiral Column (Polysaccharide-based) Res_Check->Fail_Res No

Figure 2: Decision tree for selecting the appropriate stationary phase based on impurity profile complexity.

References

  • Euerby, M. R., et al. "Chromatographic classification and comparison of commercially available reversed-phase stationary phases for the analysis of fluorinated compounds." Journal of Chromatography A, 2007.

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Application Note 720004023EN, 2011.

  • Sigma-Aldrich (Merck). "Ascentis Express F5 (PFP) Column Care & Use Guide." Technical Bulletin, 2023.

  • Bell, D. S., et al. "Retention and selectivity of pentafluorophenylpropyl stationary phases for aromatic and highly polar analytes." Journal of Chromatography A, 2005.

  • PubChem. "3-(4-Trifluoromethylphenyl)pyrrolidine Compound Summary." National Library of Medicine, 2024.

Sources

Comparative Guide: Spectroscopic Profiling of Trifluoromethyl-Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Imperative

In modern drug discovery, the trifluoromethyl (


) group is a privileged motif. When installed on a pyrrolidine ring—a scaffold ubiquitous in proline-mimetic drugs—it modulates lipophilicity (

), blocks metabolic hot spots (CYP450 oxidation), and alters the ring's pKa. However, characterizing these scaffolds presents a unique "blind spot" in standard analytical workflows. The electron-withdrawing nature of

distorts standard

NMR signals, and the stereochemical assignment (cis/trans relative to ring substituents) is notoriously difficult without crystallography.

This guide objectively compares spectroscopic methodologies for characterizing


-pyrrolidines, establishing 

HOESY
as the superior non-crystallographic technique for stereochemical resolution.

Spectroscopic Deep Dive: The NMR Landscape

The Primary Tool: NMR

Fluorine-19 is the "spy" nucleus.[1] With 100% natural abundance and a gyromagnetic ratio 83% that of protons, it offers high sensitivity without the background noise of biological matrices.

  • Chemical Shift (

    
    ):  For a 
    
    
    
    group attached to the pyrrolidine
    
    
    carbon, the signal typically appears between -70 and -80 ppm (referenced to
    
    
    at 0 ppm).
  • Mechanism: The shift is highly sensitive to the local electronic environment.[2] An electron-donating substituent on the ring will shield the fluorine (pushing it upfield/more negative), while electron-withdrawing groups des-shield it.

The Structural Fingerprint: NMR Coupling

Carbon-13 NMR provides the most definitive proof of the


 group's incorporation into the ring skeleton via scalar coupling (

-coupling). The

group splits the carbon signals into quartets (

) due to the three equivalent fluorine atoms (

rule).
Carbon PositionCoupling Constant (

)
MultiplicityDiagnostic Value
ipso-Carbon (

)

Hz
Quartet (

)
Definitive confirmation of direct attachment.
alpha-Carbon (

)

Hz
Quartet (

)
Confirms regiochemistry (neighboring atoms).
beta-Carbon

Hz
Quartet (

)
Often weak; indicates ring conformation.

Analyst Note: In


 NMR, the 

group causes significant broadening or complex splitting of geminal and vicinal protons. To simplify the spectrum for purity analysis, always acquire a

-decoupled

spectrum (

)
.

The Stereochemistry Challenge: Cis vs. Trans

Determining whether the


 group is cis or trans to another substituent (e.g., a C2-carboxyl group in proline analogs) is the critical bottleneck.
Why standard NOESY fails

Standard


 NOESY relies on proton-proton proximity. In heavily substituted pyrrolidines, the lack of protons on the quaternary carbon bearing the 

group renders this blind.
The Solution: HOESY

Heteronuclear Overhauser Effect Spectroscopy (HOESY) measures the through-space dipolar coupling between fluorine and protons.[3] It is the only solution-state technique capable of validating the spatial arrangement of the


 group relative to ring protons.
  • Logic: If the

    
     group is cis to a proton on C5, you will see a strong cross-peak. If trans, the distance (>5 Å) usually results in no signal or a very weak one.
    
Workflow Visualization

The following diagram illustrates the decision logic for characterizing these scaffolds.

G Start Crude Reaction Mixture F19_Check 19F NMR (1D) (-70 to -80 ppm?) Start->F19_Check Purify Purification (Flash/HPLC) F19_Check->Purify Signal Found C13_Check 13C NMR Check 1J_CF (~270 Hz) Purify->C13_Check Stereo_Q Stereochemistry Defined? C13_Check->Stereo_Q HOESY Run 1H-19F HOESY (Through-space correlation) Stereo_Q->HOESY No (Ambiguous) Final Release Compound Stereo_Q->Final Yes (Known Analog) XRay X-Ray Crystallography HOESY->XRay Inconclusive HOESY->Final Cross-peaks observed XRay->Final

Figure 1: Analytical workflow for validating trifluoromethylated pyrrolidine scaffolds. Note the central role of HOESY for stereochemical resolution.

Comparative Performance Guide

This table compares the efficacy of


 characterization methods.
Feature

NMR (1D)

HOESY
FT-IR Spectroscopy X-Ray Crystallography
Primary Utility Quantification & PurityStereochemistry (Spatial) Functional Group IDAbsolute Configuration
Sample Req. ~1-5 mg (Solution)~10-20 mg (High Conc.)<1 mg (Solid/Oil)Single Crystal (Difficult)
Time to Result < 5 mins1 - 4 hours< 5 minsDays to Weeks
Specificity High (No background)High (Specific F-H pairs)Moderate (Overlap possible)Ultimate
Key Data Chemical Shift (

)
Cross-peak IntensityC-F Stretch (~1100-1350 cm⁻¹)Bond Lengths/Angles
Cost/Throughput Low / HighMedium / MediumLow / HighHigh / Low

Verdict:

  • For Routine Screening: Use

    
     NMR .[1][4] It is faster and more sensitive than LC-MS for detecting fluorinated byproducts.
    
  • For Structure Validation: Use HOESY .[3] It avoids the need for growing crystals while providing high-confidence stereochemical data.

Experimental Protocols

Protocol A: HOESY Acquisition

Use this protocol to determine if the


 group is cis or trans to specific ring protons.
  • Sample Preparation:

    • Dissolve 15–20 mg of the pyrrolidine sample in 0.6 mL of deuterated solvent (CDCl

      
       is preferred for spectral resolution; DMSO-
      
      
      
      if solubility is poor).
    • Note: High concentration is critical because the heteronuclear NOE effect is weak compared to homonuclear NOE.

    • Degas the sample (optional but recommended) to remove paramagnetic oxygen which accelerates relaxation and reduces NOE signal.

  • Instrument Setup:

    • Probe: HFX or equivalent probe capable of tuning both

      
       and 
      
      
      
      simultaneously.[3][5]
    • Pulse Sequence: hoesyph (Bruker) or equivalent phase-sensitive HOESY sequence.

  • Parameters:

    • Mixing Time (

      
      ):  Set to 400–600 ms . (Too short = no signal; Too long = spin diffusion).
      
    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      of fluorine (typically 2–4 seconds).
    • Scans (

      
      ):  Minimum 64 scans per increment (requires 2–4 hours total experiment time).
      
  • Processing:

    • Apply a sine-bell squared window function (QSINE) in both dimensions.

    • Look for cross-peaks between the

      
       region (-70 ppm) and specific ring protons (3.0–5.0 ppm).
      
Protocol B: Quantitative NMR (qNMR)

Use this for purity assay without a reference standard of the analyte.

  • Internal Standard: Add a precise amount of

    
    -trifluorotoluene (
    
    
    
    -63.7 ppm) or 4,4'-difluorobiphenyl to the sample.
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation Delay: Must be

      
       (typically 10–20 seconds for 
      
      
      
      groups). Crucial: Insufficient delay will underestimate the
      
      
      integral due to saturation.
    • Center the spectral window to cover both analyte and standard.

References

  • Doddrell, D., et al. (1976).[6] "

    
     Nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 
    
    
    
    coupling constants." Journal of the Chemical Society, Perkin Transactions 2. Link
  • Linclau, B., et al. (2015). "Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Stereogenic Centers." Journal of Organic Chemistry. Link

  • Gerig, J. T. (2001). "Fluorine NMR of Proteins." Biophysical Journal. (Provides foundational data on relaxation times and NOE). Link

  • University of Ottawa NMR Facility. (2012). "

    
     NOESY and HOESY Applications." Link
    
  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley. (General reference for chemical shifts and coupling constants).

Sources

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